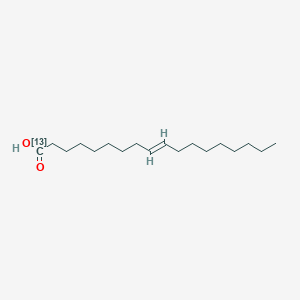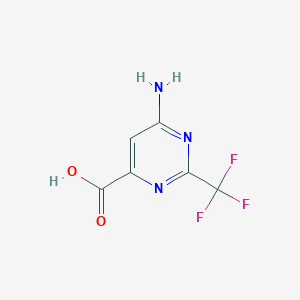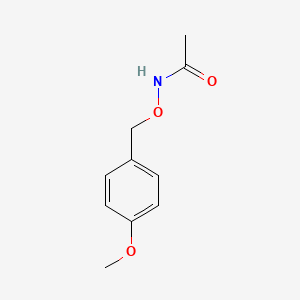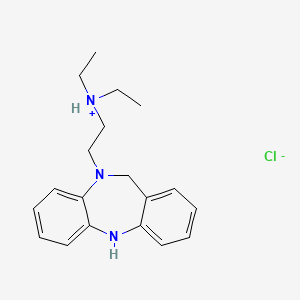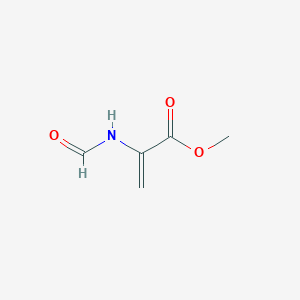
Methyl 2-formamidoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formamidoprop-2-enoate is an organic compound with the molecular formula C5H7NO3 It is a derivative of acrylic acid and contains a formamide group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-formamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with formamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Methyl 2-formamidoprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-formamidoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 2-formamidoprop-2-enoate involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in drug design and other applications.
相似化合物的比较
Similar Compounds
Methyl acrylate: A simpler ester of acrylic acid without the formamide group.
Ethyl 2-formamidoprop-2-enoate: An analog with an ethyl ester group instead of a methyl ester.
Methyl 2-acetamidoprop-2-enoate: Contains an acetamide group instead of a formamide group.
Uniqueness
Methyl 2-formamidoprop-2-enoate is unique due to the presence of the formamide group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in simpler esters or other derivatives.
属性
CAS 编号 |
44804-84-4 |
|---|---|
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC 名称 |
methyl 2-formamidoprop-2-enoate |
InChI |
InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h3H,1H2,2H3,(H,6,7) |
InChI 键 |
SCXYNWWYWRWGLZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


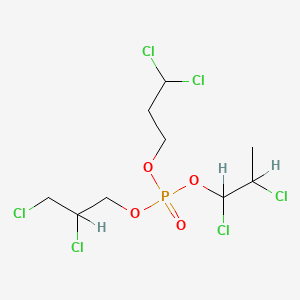


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
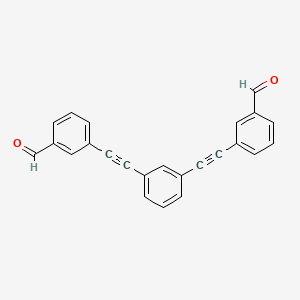
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
